5-Fluoro-3-(trifluoromethyl)phthalicacid
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Overview
Description
5-Fluoro-3-(trifluoromethyl)phthalic acid is a fluorinated aromatic compound with significant applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production of 5-Fluoro-3-(trifluoromethyl)phthalic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(trifluoromethyl)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of fluorinated derivatives .
Scientific Research Applications
5-Fluoro-3-(trifluoromethyl)phthalic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and developing new pharmaceuticals.
Medicine: It is explored for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(trifluoromethyl)phthalic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to altered biological activity. The trifluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, contributing to its overall effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)benzoic acid
- 5-Trifluoromethyl-2-formyl phenylboronic acid
Comparison
Compared to similar compounds, 5-Fluoro-3-(trifluoromethyl)phthalic acid stands out due to its unique combination of fluorine and trifluoromethyl groups on a phthalic acid backbone. This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H4F4O4 |
---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
5-fluoro-3-(trifluoromethyl)phthalic acid |
InChI |
InChI=1S/C9H4F4O4/c10-3-1-4(7(14)15)6(8(16)17)5(2-3)9(11,12)13/h1-2H,(H,14,15)(H,16,17) |
InChI Key |
OCFGKBKJVPOEGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
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